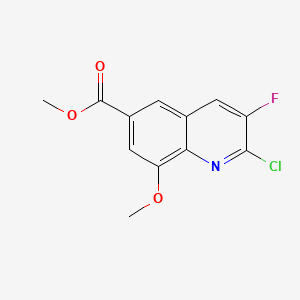
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and other substituents into the quinoline ring can significantly enhance the biological activity and chemical properties of these compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate typically involves multiple steps, including halogenation, methoxylation, and esterification. One common method involves the cyclization of appropriate precursors followed by selective halogenation and methoxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .
科学研究应用
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antibacterial, antiviral, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is utilized in the development of fluorescent dyes and liquid crystals
作用机制
The mechanism of action of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to antibacterial effects .
相似化合物的比较
2-Chloro-3-fluoroquinoline: Lacks the methoxy and ester groups, resulting in different chemical properties.
8-Methoxyquinoline: Does not have the halogen substituents, affecting its biological activity.
Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents
Uniqueness: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
生物活性
Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a compound derived from the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The introduction of chlorine and fluorine substituents is achieved through electrophilic aromatic substitution reactions, while the methoxy and carboxylate groups are incorporated via nucleophilic substitution methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.35 µM against colorectal cancer HCT116 cells and 0.54 µM against Caco-2 cells, indicating potent anticancer activity . The mechanisms underlying this activity include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : It promotes apoptosis through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like PI3K/AKT/mTOR .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation by binding to their active sites.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of halogen (chlorine and fluorine) and methoxy groups significantly influences the compound's reactivity and biological potency. For example, modifications in these substituents can enhance or diminish anticancer activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Enzyme inhibition, DNA intercalation |
| Related Compound 49 | 0.35 (HCT116), 0.54 (Caco-2) | Cell cycle arrest at G2/M phase, ROS production |
Case Studies
- Colorectal Cancer : A study assessed a related quinoline derivative's cytotoxicity on HCT116 and Caco-2 cells, revealing significant inhibition of colony formation and cell migration alongside apoptosis induction .
- Antimicrobial Testing : While specific case studies on this compound are scarce, quinoline derivatives have been documented to exhibit broad-spectrum antimicrobial activity against various bacterial strains .
属性
分子式 |
C12H9ClFNO3 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3 |
InChI 键 |
XSKCTUFCCINMNY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















